3-(2-Aminoethyl)phenol hydrochloride
Overview
Description
3-(2-Aminoethyl)phenol hydrochloride, also known as 2-aminoethylphenol hydrochloride, is a chemical compound commonly used in laboratory experiments. It is a white powder that is soluble in water and ethanol, and has a melting point of approximately 150°C. This compound is often used as a reagent in organic synthesis and has a wide range of applications in scientific research. It has been used to investigate the mechanisms of action of many drugs and to study the biochemical and physiological effects of various compounds.
Scientific Research Applications
Protein Analysis
“3-(2-Aminoethyl)phenol hydrochloride” plays a significant role in the hydrolysis and amino acid composition analysis of proteins . This method is widely used in medical and food science research and is indispensable for protein quantification .
Neurological Research
This compound is an endogenous trace amine neuromodulator, which can be metabolized into dopamine via peripheral or brain CYP2D6 enzymes in humans . It appears to inhibit the synthesis of dopamine , playing a critical role in neurological research, particularly in the study of dopaminergic neurons, which are crucial for voluntary movement, stress, and mood .
Drug Development
The “3-(2-Aminoethyl)phenol hydrochloride” motif is widely present in nature, from simple, open-chain structures to more complex polycyclic molecular arrangements . This moiety is found in endogenous catecholamines like dopamine, norepinephrine, and epinephrine, as well as in naturally occurring alkaloids like morphine . This makes it a valuable compound in the development of new drugs .
Medicinal Chemistry
The 2-phenethylamine motif, which includes “3-(2-Aminoethyl)phenol hydrochloride”, is enumerated in key therapeutic targets, listing medicinal chemistry hits and appealing screening compounds . It is used in the discovery of new bioactive 2-phenethylamines .
Ligand Research
“3-(2-Aminoethyl)phenol hydrochloride” is used in ligand research, particularly in the study of adrenoceptors, carbonyl anhydrase, dopamine receptor, DAT, 5-HT, MAO, PPAR, sigma receptors, and TAAR1 .
Material Science
This compound is used in various areas of research, including life science, material science, chemical synthesis, chromatography, and analytical studies .
Mechanism of Action
Target of Action
The primary target of 3-(2-Aminoethyl)phenol hydrochloride is the dopamine biosynthetic process . Dopamine is a neurotransmitter that plays a crucial role in various brain functions, including mood regulation, reward, and motor control.
Mode of Action
3-(2-Aminoethyl)phenol hydrochloride acts by inducing the release of catecholamine . Catecholamines are a group of neurotransmitters, including dopamine, which are involved in transmitting signals in the brain and other areas of the body. The compound’s interaction with its targets results in changes in neurotransmitter levels, which can have various physiological effects.
Biochemical Pathways
3-(2-Aminoethyl)phenol hydrochloride affects the biochemical pathway of dopamine synthesis. It is metabolized into dopamine via peripheral or brain CYP2D6 enzymes in humans . Interestingly, it appears to inhibit the synthesis of dopamine , suggesting a complex role in regulating dopamine levels in the body.
Pharmacokinetics
An important characteristic of this compound is its impediment to cross the blood-brain barrier, which restrains its side effects to only nonpsychoactive peripheral sympathomimetic effects .
properties
IUPAC Name |
3-(2-aminoethyl)phenol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c9-5-4-7-2-1-3-8(10)6-7;/h1-3,6,10H,4-5,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIWCKXKQGMMQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
588-05-6 (Parent) | |
Record name | m-Tyramine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003458988 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20188137 | |
Record name | Phenol, 3-(2-aminoethyl)-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20188137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminoethyl)phenol hydrochloride | |
CAS RN |
3458-98-8, 588-05-6 | |
Record name | Phenol, 3-(2-aminoethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3458-98-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | m-Tyramine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003458988 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 3-(2-aminoethyl)-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20188137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-aminoethyl)phenol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.361 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Hydroxyphenethylamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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